![molecular formula C17H28N4O3 B5671804 {(3R*,4R*)-4-(4-morpholinylmethyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5671804.png)
{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}methanol
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Overview
Description
This compound is notable for its structural complexity, incorporating elements such as morpholine, pyrazol, and pyrrolidinyl groups. Its relevance spans various scientific inquiries, particularly in the field of medicinal chemistry, where its interactions with biological targets can be of significant interest. However, it is crucial to focus on its synthesis, structural analysis, and property evaluation excluding its applications in drug development or potential therapeutic uses.
Synthesis Analysis
The synthesis of complex molecules like "{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}methanol" typically involves multi-step reactions, starting from simpler molecules and gradually building up to the desired compound. A common approach might involve diastereoselective routes, leveraging asymmetric catalysis to achieve the required configuration of the molecule (Procopiou et al., 2018).
Molecular Structure Analysis
Understanding the molecular structure is pivotal for comprehending the chemical behavior of compounds. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can reveal the spatial arrangement of atoms within the molecule, providing insights into its reactivity and interactions with other molecules. This compound's structure includes a mixture of rings and functional groups that dictate its physical and chemical properties.
Chemical Reactions and Properties
The chemical reactivity of "{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}methanol" can be influenced by its functional groups. For example, the presence of a morpholinylmethyl group may offer sites for nucleophilic attacks, while the pyrazol and pyrrolidinyl groups may engage in various chemical transformations such as condensation reactions or participate in the formation of heterocyclic compounds (Syed et al., 2013).
properties
IUPAC Name |
1-[(3R,4R)-3-(hydroxymethyl)-4-(morpholin-4-ylmethyl)pyrrolidin-1-yl]-4-(1H-pyrazol-4-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c22-13-16-12-21(11-15(16)10-20-4-6-24-7-5-20)17(23)3-1-2-14-8-18-19-9-14/h8-9,15-16,22H,1-7,10-13H2,(H,18,19)/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KADHXZMQDWNFSU-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CN(CC2CO)C(=O)CCCC3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@@H]2CN(C[C@@H]2CO)C(=O)CCCC3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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